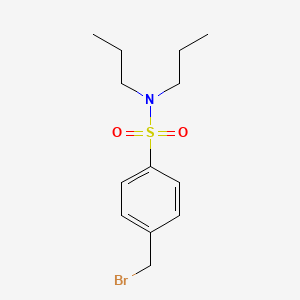
3'-O-Methyl Thymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Methyl Thymidine-d3 is a deuterated nucleoside analog, specifically a derivative of thymidine. It is characterized by the presence of a methyl group at the 3’ position and three deuterium atoms. This compound is primarily used in scientific research, particularly in the development of anti-HIV pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 3’-O-Methyl Thymidine-d3 involves several steps. One common method includes the methylation of thymidine at the 3’ position. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The deuterium atoms are introduced through the use of deuterated reagents.
Industrial production methods for 3’-O-Methyl Thymidine-d3 are similar but are scaled up to meet the demand for research and pharmaceutical applications. These methods ensure high purity and yield of the compound, which is crucial for its use in sensitive applications.
Analyse Chemischer Reaktionen
3’-O-Methyl Thymidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is the corresponding 3’-O-methyl thymidine-d3 oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, where the methyl group can be replaced by other nucleophiles like halides or amines
Wissenschaftliche Forschungsanwendungen
3’-O-Methyl Thymidine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: The compound is utilized in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair mechanisms.
Medicine: 3’-O-Methyl Thymidine-d3 is an intermediate in the development of anti-HIV drugs. .
Wirkmechanismus
The mechanism of action of 3’-O-Methyl Thymidine-d3 involves its incorporation into DNA strands during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This mechanism is particularly useful in antiviral research, where the compound can inhibit the replication of viruses by disrupting their DNA synthesis pathways .
Vergleich Mit ähnlichen Verbindungen
3’-O-Methyl Thymidine-d3 can be compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (AZT): Unlike 3’-O-Methyl Thymidine-d3, AZT contains an azido group at the 3’ position. AZT is also used in antiviral research, particularly in the treatment of HIV.
5-Bromo-2’-deoxyuridine (BrdU): BrdU is a thymidine analog with a bromine atom at the 5’ position. It is used in cell proliferation studies and as a mutagen in genetic research.
5-Ethynyl-2’-deoxyuridine (EdU): EdU contains an ethynyl group at the 5’ position and is used in DNA synthesis studies due to its ability to be incorporated into DNA and detected using click chemistry
Eigenschaften
Molekularformel |
C11H16N2O5 |
|---|---|
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(17-2)8(5-14)18-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1/i1D3 |
InChI-Schlüssel |
ZGBKEOLAPVBJFC-SJMYZUAVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


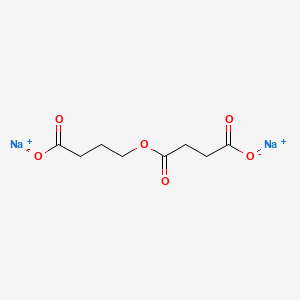
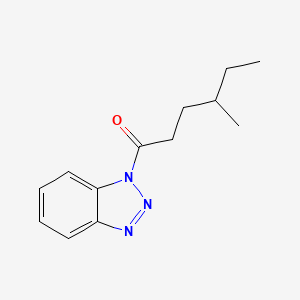
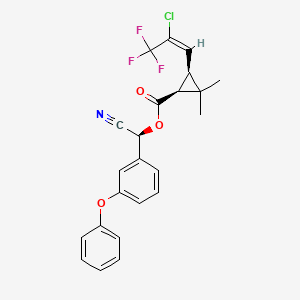
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
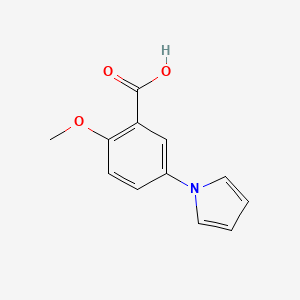
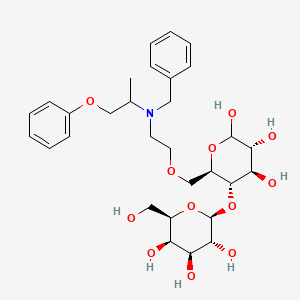
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
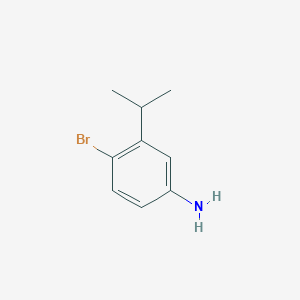

![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)

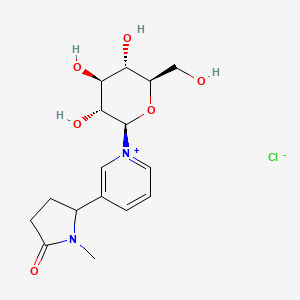
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
